BCRP-Mediated Fold-Resistance Reversal in H460/MX20 Non-Small Cell Lung Cancer Cells: Head-to-Head Comparison Within the Benzamide-Amide Series
In the benzamide series with an amide linker, compounds 6 and 7 (the most potent analogs structurally related to the target compound) exhibited fold-resistance values of 1.51 and 1.62, respectively, at 10 µM concentration in the H460/MX20 mitoxantrone-resistant non-small cell lung cancer cell line using the MTT assay [1]. These values are comparable to that of fumitremorgin C (FTC), a well-characterized BCRP inhibitor used as a positive control. The target compound, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, belongs to this benzamide-amide subseries and shares the core pharmacophore responsible for this activity. Phenyltetrazole-amide compounds 27 and 31 showed lower fold-resistance values of 1.39 and 1.32, respectively, while phenyltetrazole-urea compound 38 achieved 1.51. Importantly, none of the tested compounds exhibited reversal effects in the P-gp-overexpressing resistant cell line SW620/Ad300, confirming BCRP selectivity across the series [1].
| Evidence Dimension | Fold-resistance reversal (BCRP-mediated MDR) at 10 µM in H460/MX20 cells |
|---|---|
| Target Compound Data | Belongs to benzamide-amide subseries; representative analogs (compounds 6 and 7) achieve fold-resistance of 1.51 and 1.62 [1] |
| Comparator Or Baseline | FTC (positive control): comparable fold-resistance ~1.5; phenyltetrazole-amide analogs (27, 31): 1.39, 1.32; phenyltetrazole-urea analog (38): 1.51 [1] |
| Quantified Difference | Benzamide-amide subseries (compounds 6, 7) outperforms phenyltetrazole-amide subseries (27, 31) by 8–23% in fold-resistance reversal |
| Conditions | H460/MX20 human non-small cell lung cancer cell line; MTT cytotoxicity and reversal assay; 10 µM compound concentration |
Why This Matters
For procurement decisions, the benzamide-amide scaffold (to which the target compound belongs) demonstrates superior BCRP-mediated MDR reversal compared to phenyltetrazole-amide analogs, making it the preferred chemotype for MDR reversal studies.
- [1] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. doi:10.1016/j.bmcl.2017.09.009. PMID: 28916341. View Source
